The compound belongs to a broader class of compounds known as quinazolines, which are characterized by a fused benzene and pyrimidine ring system. Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate has been synthesized as part of research aimed at developing new inhibitors for poly(ADP-ribose) polymerase and other targets in cancer therapy . Its chemical structure can be denoted by the following International Union of Pure and Applied Chemistry name: methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate.
The synthesis of methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate typically involves several key steps:
The specific conditions (temperature, solvent, reaction time) can vary depending on the desired yield and purity .
The molecular formula of methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is , indicating a complex structure that includes:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its spatial arrangement and interactions with biological targets .
Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate participates in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with improved pharmacological properties .
The mechanism of action for methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate primarily involves its interaction with specific biological targets:
Studies have indicated that modifications in its structure can significantly alter its potency and selectivity against different targets .
Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate exhibits several important physical and chemical properties:
These properties are crucial for determining suitable formulations for therapeutic use .
Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate has several scientific applications:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in clinical applications .
The 4-oxo-3,4-dihydroquinazolin-3-yl moiety serves as a versatile pharmacophore due to its dual hydrogen-bonding capacity and planar geometry. The carbonyl oxygen acts as a hydrogen-bond acceptor, while the N3 position (particularly when alkylated) functions as a hydrogen-bond donor. This bifunctional character facilitates interactions with diverse biological targets, including enzymes and receptors implicated in disease pathways. The scaffold’s conformational flexibility at the N3 position permits various substitutions—as demonstrated by Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate, where a methyl acetate group extends from N3 (SMILES: O=C(OC)CN1C=NC2=C(C=CC(F)=C2)C1=O
) [1]. This side chain introduces steric bulk and polarity, influencing the molecule’s dipole moment (calculated as 5.2 Debye) and lipophilicity (cLogP ~1.8). Crucially, the partially saturated pyrimidine ring enhances metabolic stability over fully aromatic quinazolines by reducing cytochrome P450-mediated oxidation susceptibility. X-ray crystallographic studies of analogous compounds reveal a nearly coplanar relationship between the quinazolinone core and appended aromatic systems, facilitating π-stacking interactions in biological environments [6].
Fluorine incorporation at the 7-position of the quinazolinone scaffold, as present in Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate (Molecular Formula: C₁₁H₉FN₂O₃), strategically alters electronic distribution and bioavailability. The fluorine atom’s strong electronegativity induces a quadrupole moment in the benzene ring, strengthening binding via dipole interactions and halogen bonding with protein targets. This substitution also modulates acidity of adjacent protons—particularly the C6-H, which exhibits increased acidity (predicted pKa ~17.5 versus ~20.0 in non-fluorinated analogs)—potentially enhancing salt bridge formation. Fluorine’s impact on absorption is evidenced by increased membrane permeability (PAMPA log Pe > -5.5 cm/s) compared to non-fluorinated derivatives, attributable to its lipophilicity contribution (π-value +0.14) and reduction in molecular polarizability. Furthermore, the 7-fluoro configuration confers metabolic resistance to oxidative degradation pathways, extending plasma half-life. Biological studies of fluorinated quinazolinones demonstrate improved target engagement kinetics (>3-fold increase in kinase inhibition potency in some analogs) attributed to fluorine-induced optimization of van der Waals contacts and desolvation effects [1] [5].
Table 1: Influence of Fluorine Position on Quinazolinone Properties
Fluorine Position | log D₇.₄ | pKa (N1) | Kinase IC₅₀ (nM) |
---|---|---|---|
None | 1.2 | 3.8 | 420 |
6-Fluoro | 1.5 | 3.6 | 290 |
7-Fluoro | 1.8 | 3.4 | 85 |
8-Fluoro | 1.6 | 3.5 | 180 |
The methyl acetate moiety (-CH₂COOCH₃) appended to the N3 position of Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate serves dual roles: as a synthetic handle for further derivatization and as a modulator of physicochemical properties. The ester group introduces a polar, hydrolyzable function that enhances aqueous solubility (>75 μg/mL) relative to alkyl-substituted analogs (<20 μg/mL), while maintaining sufficient lipophilicity for membrane penetration. This balance is critical for oral bioavailability in drug candidates. Mechanistically, ester-containing quinazolinones demonstrate enhanced inhibition of ATP-binding sites in kinases due to additional hydrogen bonding between the carbonyl oxygen and kinase hinge regions. Molecular docking simulations indicate the methoxy oxygen forms a 2.9 Å contact with backbone NH residues in Bruton’s tyrosine kinase (BTK), explaining the >10-fold potency improvement over N3-methyl analogs. The electron-withdrawing nature of the ester also reduces the pKa of the adjacent N1 proton (experimental pKa 3.4), promoting ionization under physiological conditions and potentially improving solubility and target engagement. Synthetically, the ester serves as a precursor for bioactive functionalities—hydrolysis yields carboxylic acids for amide coupling, while transesterification or reduction enables access to diverse derivatives like amides, alcohols, and heterocyclic-fused systems [1] [6].
Table 2: Calculated Physicochemical Properties of Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
Property | Value |
---|---|
Molecular Weight | 236.20 g/mol |
Topological Polar Surface Area | 65.5 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 3 |
Molar Refractivity | 56.7 |
Consensus log Po/w | 1.82 |
This compound exemplifies rational molecular design: fluorine enhances target affinity and metabolic stability, the core scaffold provides rigid geometry for receptor interaction, and the ester balances solubility and serves as a synthetic vector. Ongoing research explores its utility as an intermediate for protein kinase inhibitors, antiviral agents, and allosteric modulators of ion channels, underscoring the versatility of strategically functionalized quinazolinones in addressing unmet therapeutic needs [1] [5] [6].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9